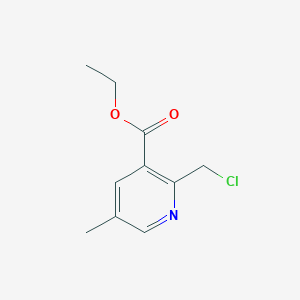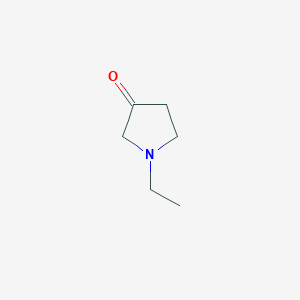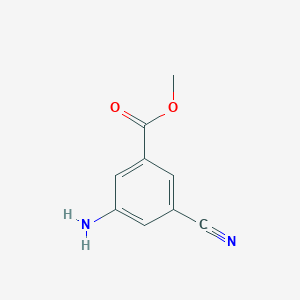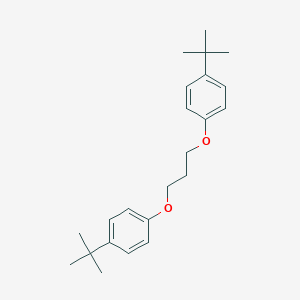
Methoxyacetic anhydride
概要
説明
Methoxyacetic anhydride is a chemical compound with the molecular formula C6H10O5 . It is used as an intermediate in the synthesis of 5-Aza-2’-deoxycytidine .
Molecular Structure Analysis
The molecular structure of Methoxyacetic anhydride consists of 6 carbon atoms, 10 hydrogen atoms, and 5 oxygen atoms . The monoisotopic mass is 162.052826 Da .Chemical Reactions Analysis
The chemistry of acid anhydrides is similar to that of acid chlorides, although anhydrides react more slowly. Thus, acid anhydrides react with water to form acids, with alcohols to form esters, with amines to form amides .Physical And Chemical Properties Analysis
Methoxyacetic anhydride has a density of 1.2±0.1 g/cm3, a boiling point of 179.6±25.0 °C at 760 mmHg, and a vapor pressure of 0.9±0.3 mmHg at 25°C . It is very soluble in water .科学的研究の応用
Synthesis of Nucleoside Analogues
Methoxyacetic anhydride is utilized as an intermediate in the synthesis of 5-Aza-2’-deoxycytidine , a nucleoside analogue used in epigenetic studies and cancer treatment. This compound is particularly important in the field of medicinal chemistry for its role in DNA methylation processes, which are crucial for gene expression regulation.
Analytical Chemistry
Methoxyacetic anhydride can be used in analytical chemistry for the derivatization of organic acids in microbial samples . This process enhances the detection and quantification of these acids via gas chromatography-mass spectrometry (GC-MS), providing insights into metabolic processes and environmental adaptations of microorganisms.
作用機序
Target of Action
Methoxyacetic anhydride is a chemical compound used in organic synthesis as an esterification and acylation agent . The primary targets of methoxyacetic anhydride are the molecules that undergo esterification and acylation reactions. These reactions involve the transfer of an acyl group to the target molecule, which can significantly alter its properties and functions.
Mode of Action
Methoxyacetic anhydride interacts with its targets through esterification and acylation reactions . In these reactions, methoxyacetic anhydride acts as an acyl donor, transferring its acyl group to the target molecule. This results in the formation of a new ester or amide bond within the target molecule, altering its structure and function.
Pharmacokinetics
Its metabolism likely involves hydrolysis of the anhydride group, resulting in the formation of methoxyacetic acid . The compound’s bioavailability would be influenced by factors such as the route of administration and the presence of metabolic enzymes.
Action Environment
The action, efficacy, and stability of methoxyacetic anhydride can be influenced by various environmental factors. For example, the presence of water can lead to hydrolysis of the anhydride group, potentially reducing its reactivity . Additionally, factors such as pH and temperature can influence the rate of the esterification and acylation reactions. Therefore, the action environment plays a crucial role in determining the effectiveness of methoxyacetic anhydride as an esterification and acylation agent.
Safety and Hazards
特性
IUPAC Name |
(2-methoxyacetyl) 2-methoxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O5/c1-9-3-5(7)11-6(8)4-10-2/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEHFQQWAINXOQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)OC(=O)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70173159 | |
| Record name | Methoxyacetic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70173159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methoxyacetic anhydride | |
CAS RN |
19500-95-9 | |
| Record name | Acetic acid, 2-methoxy-, anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19500-95-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methoxyacetic anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019500959 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methoxyacetic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70173159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methoxyacetic anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.180 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(1,3-Benzodioxol-5-yl)-8-chloro-imidazo[1,2-a]pyridine](/img/structure/B178081.png)

![2-[1-(2-Methylbenzyl)-3-oxo-2-piperazinyl]-acetic acid](/img/structure/B178083.png)






![2-(Chloromethyl)oxazolo[4,5-b]pyridine](/img/structure/B178100.png)
